3-Cyclohexyl-2-fluoropropan-1-amine hydrochloride
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Overview
Description
3-Cyclohexyl-2-fluoropropan-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H19ClFN and its molecular weight is 195.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacokinetics and Drug Development
Research on novel anaplastic lymphoma kinase inhibitors highlights the importance of understanding compound stability and clearance mechanisms in drug development. Compound analogs, including those with fluorinated groups, show varying degrees of stability and pharmacokinetic properties, influencing their potential as therapeutic agents (Teffera et al., 2013).
Organic Synthesis Techniques
Intramolecular cyclization techniques have been developed to synthesize 3-amino-5-fluoroalkylfurans, demonstrating the versatility of fluorovinamides in producing complex fluorinated structures. This methodology is compatible with various fluorinated groups and offers a simple route to desired furans as hydrochloride salts (Plaçais et al., 2021).
Biopolymer Research
Studies on responsive biopolymers incorporating amino acids and fluorophores explore the fluorescence behavior of these materials in different environments. Such research is pivotal for developing biocompatible materials with potential applications in biosensing and imaging (Eccleston et al., 2004).
Radiosynthesis Applications
The utility of azetidinium methanesulfonates in the radiosynthesis of 3-[18F]fluoropropyl amines demonstrates an efficient method for incorporating radioactive fluorine into tertiary amines. Such methodologies are crucial for the development of radiopharmaceuticals and imaging agents (Kiesewetter & Eckelman, 2004).
Properties
IUPAC Name |
3-cyclohexyl-2-fluoropropan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18FN.ClH/c10-9(7-11)6-8-4-2-1-3-5-8;/h8-9H,1-7,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWFOIVIFMGBDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(CN)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.